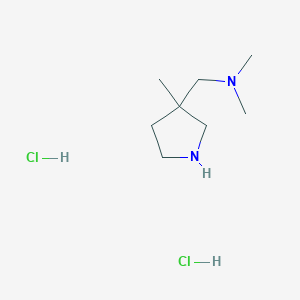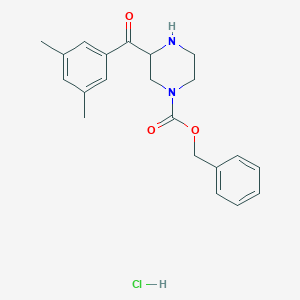
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride
Descripción general
Descripción
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is commonly used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-3-pyrrolidinylmethanamine with formaldehyde and dimethylamine under acidic conditions. The reaction typically involves heating the reactants in a solvent such as methanol or ethanol to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of catalysts and advanced purification techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in chemistry for the synthesis of complex organic molecules, in biology for studying enzyme inhibitors, and in medicine for developing new therapeutic agents. Additionally, it finds applications in the pharmaceutical industry for drug discovery and development.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
N,N-Dimethyl(3-methyl-3-pyrrolidinyl)methanamine dihydrochloride is similar to other pyrrolidine derivatives, such as N,N-Dimethyl(2-pyrrolidinyl)methanamine. it is unique in its structural features and chemical properties, which make it suitable for specific applications. Other similar compounds include:
N,N-Dimethyl(2-pyrrolidinyl)methanamine
N-Methylpyrrolidine
3-Methyl-3-pyrrolidinylmethanamine
Propiedades
IUPAC Name |
N,N-dimethyl-1-(3-methylpyrrolidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(7-10(2)3)4-5-9-6-8;;/h9H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOGPWKWHAOPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B1486027.png)




![2-Benzyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1486036.png)
![1-(1-Piperidinylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486037.png)

![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B1486042.png)
![Ethyl 5-[3-(2-aminoethyl)phenyl]-2-thiophenecarboxylate hydrochloride](/img/structure/B1486043.png)
![1-Methyl-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)methyl]-4-piperidinamine trihydrochloride](/img/structure/B1486044.png)

